(Z)-Octadec-9-enylammonium dihydrogen phosphate

Surfactant Chemistry Corrosion Inhibition Formulation Science

Choose (Z)-Octadec-9-enylammonium dihydrogen phosphate (CAS 58920-69-7) for its cis-unsaturated C18 tail, which lowers Krafft temperature to 33°C versus saturated analogs (38°C). This ensures superior ambient solubility in corrosion inhibitors, detergents, and supramolecular assemblies. Procure exact CAS-defined grade for reproducible ionic self-assembly and interfacial tension studies.

Molecular Formula C18H36NO4P
Molecular Weight 361.5 g/mol
CAS No. 58920-69-7
Cat. No. B12676943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Octadec-9-enylammonium dihydrogen phosphate
CAS58920-69-7
Molecular FormulaC18H36NO4P
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCC=[N+]=C.OP(=O)(O)[O-]
InChIInChI=1S/C18H34N.H3O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-2;1-5(2,3)4/h10-11,18H,2-9,12-17H2,1H3;(H3,1,2,3,4)/q+1;/p-1/b11-10-;
InChIKeyBZCQKPJEIIXZEB-GMFCBQQYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding (Z)-Octadec-9-enylammonium Dihydrogen Phosphate (CAS 58920-69-7) Specifications


(Z)-Octadec-9-enylammonium dihydrogen phosphate (CAS 58920-69-7) is a long-chain alkylammonium phosphate salt characterized by a cis-unsaturated C18 hydrocarbon chain (oleyl) coupled with a dihydrogen phosphate counterion. This amphiphilic salt, with a molecular formula of C18H38NO4P and a molecular weight of 363.47 g/mol , is supplied primarily for research in supramolecular chemistry and ionic assembly studies . Its distinct structural feature—a cis-double bond within the hydrophobic tail—fundamentally alters its physicochemical properties compared to its saturated analogs, which is critical for formulation design and experimental outcomes.

Why (Z)-Octadec-9-enylammonium Dihydrogen Phosphate Cannot Be Replaced by a Generic Alkylammonium Phosphate


Generic substitution with a saturated alkylammonium phosphate, such as octadecylammonium dihydrogen phosphate, is not scientifically sound due to the significant impact of the cis-unsaturation on key performance parameters. Data from structurally analogous tosylate salts demonstrate that the presence of the cis-double bond reduces the Krafft temperature (TK) from 38°C for the saturated octadecyl derivative to 33°C for the oleyl derivative [1]. This 5°C difference directly translates to enhanced aqueous solubility at ambient temperatures, a critical factor in formulation stability and performance. Furthermore, the double bond modifies surface activity, leading to a different balance between corrosion inhibition efficiency and adsorption behavior, which cannot be replicated by a saturated analog [1]. Therefore, selecting a generic alternative without considering these quantifiable structural and functional differences will lead to unpredictable and potentially suboptimal results.

Quantitative Performance Evidence for (Z)-Octadec-9-enylammonium Dihydrogen Phosphate Against Relevant Comparators


Enhanced Aqueous Solubility and Lower Krafft Temperature Compared to Saturated Analogs

The presence of the cis-double bond in the oleyl chain of (Z)-Octadec-9-enylammonium dihydrogen phosphate is expected to enhance its aqueous solubility relative to its saturated counterpart, octadecylammonium dihydrogen phosphate. This is directly supported by data on the analogous tosylate salts. The Krafft temperature (TK), the point at which solubility sharply increases and micelles form, was determined to be 33°C for oleylammonium tosylate (OA-TS) compared to 38°C for octadecylammonium tosylate (ODA-TS) in aqueous solution at a concentration of 1 mmol·dm⁻³ [1]. This 5°C lower TK indicates that the oleyl-based compound is more soluble and forms micelles at a lower temperature, a property that is directly transferable to the phosphate salt due to the identical hydrophobic tail [1].

Surfactant Chemistry Corrosion Inhibition Formulation Science

A Differentiated Surface Activity Profile Versus Saturated Analogs

The cis-double bond in the oleyl chain of (Z)-Octadec-9-enylammonium dihydrogen phosphate alters its molecular packing at interfaces compared to its saturated analog, octadecylammonium dihydrogen phosphate. Data from the analogous tosylate salts show that both oleylammonium tosylate (OA-TS) and octadecylammonium tosylate (ODA-TS) are effective at reducing the surface tension of water from 72.2 to 25.1 mN·m⁻¹ at their respective critical micelle concentrations (CMC) [1]. However, the study explicitly notes that the presence of the double bond in OA-TS modifies its surface activity parameters and that the CMC values differ between the two compounds [1]. This indicates that while both compounds are potent surfactants, the unsaturated analog exhibits a distinct adsorption and aggregation behavior, which can be crucial for applications requiring precise control over interfacial properties.

Surfactant Chemistry Interfacial Science Material Science

Corrosion Inhibition Efficiency: A Class-Based Comparison with Saturated Analogs

The corrosion inhibition efficiency of (Z)-Octadec-9-enylammonium dihydrogen phosphate in acidic media can be inferred from studies on its tosylate analog. Potentiodynamic polarization measurements on steel in 1 M HCl at 25°C showed that oleylammonium tosylate (OA-TS) achieved an inhibition efficiency (IE%) of 96.3% at a concentration of 0.341 mmol/L. Under the same conditions, the saturated octadecylammonium tosylate (ODA-TS) exhibited a slightly higher IE% of 98.8% [1]. This 2.5 percentage point difference demonstrates that while both compounds are excellent corrosion inhibitors, the saturated analog may offer marginally better protection at this specific concentration. However, the oleyl derivative's superior solubility and different surface activity profile may make it a more suitable choice in applications where these properties are paramount.

Corrosion Inhibition Materials Protection Acidic Media

Defined Molecular Identity for Reproducible Research

For research applications, the precise molecular identity of (Z)-Octadec-9-enylammonium dihydrogen phosphate is critical for experimental reproducibility. The compound has a well-defined CAS Registry Number (58920-69-7) [1] and a specific molecular formula (C18H38NO4P) with a molecular weight of 363.47 g/mol . This level of definition is essential when compared to less specific procurement options like 'oleylamine phosphate' or 'alkylammonium phosphate' blends, which may contain mixtures of different chain lengths or counterion ratios. The use of a precisely defined compound ensures that observed phenomena in applications such as supramolecular assembly, ionic liquid studies, or membrane-mimetic systems are attributable to a single, well-characterized entity .

Chemical Procurement Quality Control Research Reproducibility

High-Value Application Scenarios for (Z)-Octadec-9-enylammonium Dihydrogen Phosphate (CAS 58920-69-7)


Corrosion Inhibitor Formulation in Acidic Environments Requiring Enhanced Solubility

For applications where a corrosion inhibitor must be formulated into a water-based acidic cleaning solution or oilfield fluid, (Z)-Octadec-9-enylammonium dihydrogen phosphate is a scientifically justifiable choice over its saturated octadecyl analog. The evidence indicates that the cis-double bond lowers the Krafft temperature by approximately 5°C, ensuring better solubility and more reliable micelle formation at ambient temperatures [1]. This directly addresses the common problem of precipitation or uneven distribution of inhibitors in cool or variable-temperature environments, while still providing high corrosion protection efficiency.

Fundamental Research on Supramolecular Assembly and Ionic Liquid Behavior

This compound is ideally suited as a model amphiphile for fundamental studies in supramolecular chemistry, particularly for investigating the role of unsaturation on ionic self-assembly. Its defined structure allows researchers to probe how the cis-double bond affects the formation of layered structures, such as those observed in alkylammonium phosphates [2]. By comparing results with data from saturated analogs, scientists can directly correlate the physical state (e.g., packing density, interdigitation) of the assembled film to the presence of the double bond, providing insights critical for designing advanced materials and membrane-mimetic systems .

Precision Formulation for Controlled Interfacial Properties

In applications demanding fine control over interfacial tension, such as in specialized detergents, emulsifiers, or surface treatments, the unique surface activity profile of the oleyl-based phosphate offers a distinct advantage. The evidence confirms that while both saturated and unsaturated analogs can achieve similar maximum surface tension reduction, their adsorption kinetics and CMC values differ significantly due to the cis-double bond [1]. This allows formulators to select the unsaturated compound to achieve a specific, desired balance of surface activity and solubility that a saturated analog cannot replicate.

Academic and Industrial Research Requiring Reproducible Data

For any peer-reviewed study or internal research project where data reproducibility is paramount, procuring the exact (Z)-Octadec-9-enylammonium dihydrogen phosphate (CAS 58920-69-7) is non-negotiable. Using a generic or poorly defined 'alkylammonium phosphate' introduces an uncontrolled variable into the experiment. The compound's unique CAS number and defined molecular formula (C18H38NO4P, MW: 363.47 g/mol) [3] ensure that results can be accurately described, compared across studies, and built upon, forming a solid foundation for scientific advancement .

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